Estradiol 17-acetate 3-benzoate
Description
Historical Context and Early Scientific Investigations of Estradiol (B170435) Esters
The study of estrogens has a rich history that began in the late 19th and early 20th centuries with the observation of the physiological effects of ovarian extracts. medchemexpress.comtaylorandfrancis.com Following the isolation and structural elucidation of estrone (B1671321) in 1929 and estradiol in the early 1930s, researchers began to explore chemical modifications to enhance the therapeutic utility of these potent hormones. wikipedia.org
A significant breakthrough in this area was the development of estradiol esters. The first of these to be marketed was estradiol benzoate (B1203000) in 1933, followed by other esters like estradiol valerate in 1954. wikipedia.org The primary motivation for esterification was to create more stable and long-acting formulations of estradiol. Unmodified estradiol, when administered orally, is rapidly metabolized by the liver, leading to low bioavailability. Esterification at the hydroxyl groups of the estradiol molecule results in compounds that are more resistant to this first-pass metabolism, thereby increasing their oral bioavailability and prolonging their duration of action when administered via injection. drugbank.com These esterified estrogens act as prodrugs, meaning they are inactive in their ester form and must be hydrolyzed by enzymes in the body to release the active estradiol. wikipedia.org
Early investigations into estradiol esters focused on understanding how different ester groups influenced the hormone's pharmacokinetic properties. This research laid the foundation for the development of a wide range of estrogen-based therapies that are still in use today for hormone replacement therapy and contraception.
Significance within Steroid Research and Chemical Biology
From a chemical biology perspective, esterified estrogens are prime examples of prodrug design. The strategic placement of ester groups can be used to control the rate of hydrolysis and, consequently, the release of active estradiol in specific tissues or over a desired period. This approach has been instrumental in the development of long-acting injectable contraceptives and hormone replacement therapies.
Furthermore, research into estradiol esters contributes to our understanding of steroid metabolism. The enzymatic processes involved in the cleavage of these esters are a key area of investigation, providing insights into the broader mechanisms of drug and hormone metabolism in the body.
Scope and Research Focus on Esterified Estrogens within Basic Science
The scope of basic science research on esterified estrogens is broad, encompassing a variety of disciplines from organic chemistry to molecular pharmacology. A primary focus of this research is the synthesis of novel estradiol esters with tailored properties. This involves exploring different ester moieties to modulate factors such as lipophilicity, solubility, and susceptibility to enzymatic cleavage.
Another major area of investigation is the pharmacokinetics and pharmacodynamics of these compounds. Researchers study how different esterification patterns affect the absorption, distribution, metabolism, and excretion of estradiol. This includes detailed analyses of how these esters are hydrolyzed back to the active hormone and how this process influences the therapeutic efficacy and side-effect profile.
In molecular and cellular biology, esterified estrogens are used to study the mechanisms of estrogen receptor signaling. By controlling the delivery of estradiol to cells, researchers can investigate the downstream effects on gene expression and cellular function with greater precision. This has important implications for understanding the role of estrogens in various physiological and pathological processes, including development, reproduction, and cancer.
The table below summarizes key estradiol esters and their significance in research:
| Compound Name | Significance in Research |
| Estradiol Benzoate | One of the first estradiol esters to be developed, providing a foundation for long-acting estrogen therapies. |
| Estradiol Valerate | A widely used estradiol ester with a longer duration of action than estradiol benzoate. |
| Estradiol Cypionate | Another long-acting estradiol ester, often used in hormone replacement therapy and hormonal contraception. |
| Estradiol Acetate (B1210297) | A shorter-acting ester used in some oral hormone therapy formulations. |
Structure
3D Structure
Properties
CAS No. |
4954-17-0 |
|---|---|
Molecular Formula |
C27H30O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C27H30O4/c1-17(28)30-25-13-12-24-23-10-8-19-16-20(31-26(29)18-6-4-3-5-7-18)9-11-21(19)22(23)14-15-27(24,25)2/h3-7,9,11,16,22-25H,8,10,12-15H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1 |
InChI Key |
CRJBVQYNQZNAOQ-RYIFMDQWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Estradiol 17 Acetate 3 Benzoate
Laboratory Synthesis Pathways for Estradiol (B170435) 17-acetate 3-benzoate and Related Esters
The laboratory synthesis of estradiol 17-acetate 3-benzoate and similar estradiol esters involves a series of well-established chemical reactions, primarily centered around the selective modification of the hydroxyl groups at the C-3 and C-17 positions of the estradiol molecule.
Esterification Reactions at C-3 and C-17 Positions
The core of synthesizing estradiol esters lies in the esterification of the hydroxyl groups at the C-3 (phenolic) and C-17 (alcoholic) positions. The differential reactivity of these two hydroxyl groups allows for selective esterification. The phenolic hydroxyl at C-3 is more acidic and can be selectively acylated under basic conditions. The secondary alcohol at C-17 is less reactive and typically requires more forceful conditions or the use of protecting groups to achieve selective esterification.
To synthesize this compound, a two-step process is generally employed. First, the more reactive C-3 phenolic hydroxyl group is benzoylated using benzoyl chloride in the presence of a base like pyridine. This yields estradiol 3-benzoate. Subsequently, the C-17 hydroxyl group is acetylated using acetic anhydride (B1165640) or acetyl chloride, again often in the presence of a base, to produce the final product, this compound. The order of these reactions can be reversed, but selective protection of the C-17 hydroxyl group might be necessary to achieve benzoylation at the C-3 position first.
The choice of acylating agent and reaction conditions allows for the synthesis of a wide variety of estradiol esters. For instance, using valeryl chloride instead of acetyl chloride would yield estradiol 17-valerate 3-benzoate. These esterification strategies are fundamental to creating a library of estradiol derivatives with varying pharmacokinetic profiles. wikipedia.org
Precursor Chemistry and Intermediate Compounds in Estradiol Ester Synthesis
The primary precursor for the synthesis of estradiol esters is estradiol itself. However, in many synthetic routes, estrone (B1671321) is used as a starting material. chemicalbook.comcaltech.edu Estrone possesses a ketone group at the C-17 position, which can be reduced to the desired 17β-hydroxyl group of estradiol. This reduction is a critical step and is often carried out using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. chemicalbook.comgoogle.com The stereoselectivity of this reduction is crucial to obtain the biologically active 17β-epimer. google.com
Once estradiol is obtained, it serves as the direct precursor for esterification. Intermediates in the synthesis of this compound include the mono-esters, estradiol 17-acetate or estradiol 3-benzoate, depending on the synthetic sequence. For instance, a common route involves the initial synthesis of estradiol 3-benzoate, which is then isolated and purified before the subsequent acetylation at the C-17 position.
The table below summarizes some key precursors and intermediates in the synthesis of estradiol esters.
| Compound Name | Role in Synthesis |
| Estrone | Starting material, reduced to estradiol. |
| Estradiol | Direct precursor for esterification. |
| Estradiol 3-benzoate | Intermediate in the synthesis of this compound. |
| Estradiol 17-acetate | Intermediate if acetylation is performed first. |
| Benzoyl chloride | Reagent for introducing the benzoate (B1203000) group. |
| Acetic anhydride | Reagent for introducing the acetate (B1210297) group. |
Design and Synthesis of Novel this compound Analogs and Derivatives for Research
The modification of the estradiol scaffold extends beyond simple esterification and is a vibrant area of research aimed at developing new scientific tools and potential therapeutic agents.
Nuclear Modification Strategies (e.g., Alkyl Substituents, Heterocyclic Ring Fusion)
Researchers have explored various modifications to the steroidal nucleus of estradiol to probe its structure-activity relationships and to develop compounds with altered biological activities. These modifications can include the introduction of alkyl substituents at various positions on the steroid rings or the fusion of additional heterocyclic rings to the core structure.
For example, the introduction of alkyl groups, such as a t-butyl group, at the 2-position of the A-ring has been investigated to study the impact of bulky substituents on receptor binding and activity. nih.gov Another approach involves creating pentacyclic analogs by fusing a benzo[d,e] ring system to the estradiol framework. nih.gov These modifications can significantly alter the shape and electronic properties of the molecule, leading to changes in its interaction with the estrogen receptor and other biological targets.
Conjugation Strategies for Research Probes (e.g., Macromolecular Prodrugs)
To enhance the delivery and targeting of estradiol, or to develop probes for research, conjugation strategies are employed. This involves linking the estradiol molecule to other chemical entities, such as polymers, peptides, or fluorescent dyes.
One common strategy is the creation of macromolecular prodrugs, where estradiol is attached to a polymer backbone. This can improve solubility, prolong circulation time, and potentially target the drug to specific tissues. Another important application is the development of fluorescently labeled estradiol conjugates. mdpi.com These probes are invaluable tools for studying the localization and trafficking of the estrogen receptor within cells. nih.govnih.gov For instance, linking estradiol to a fluorescent dye like aza-BODIPY allows for real-time imaging of the hormone's interaction with its receptor. mdpi.com
The point of attachment on the estradiol molecule is critical for maintaining biological activity. Linkages at positions that are not essential for receptor binding, such as the C-2, C-4, or C-6 positions, are often preferred. nih.gov
Stereochemical Considerations in Estradiol Ester Synthesis and Their Impact on Research Outcomes
The stereochemistry of the estradiol molecule is paramount to its biological activity. The natural and most potent form of estradiol is 17β-estradiol, where the hydroxyl group at the C-17 position is in the beta configuration. google.com The 17α-epimer is significantly less active. google.com
During the synthesis of estradiol and its esters, particularly when starting from estrone, it is crucial to control the stereochemistry of the C-17 hydroxyl group. The choice of reducing agent and reaction conditions can influence the ratio of the 17β to 17α isomers. google.com For instance, reduction of estrone with sodium borohydride can yield a high proportion of the desired 17β-estradiol. google.com
Furthermore, modifications to other chiral centers in the steroid nucleus can have a profound impact on biological activity. For example, inversion of the C-18 methyl group from the natural β-configuration to the α-configuration has been shown to dramatically decrease the estrogenicity of the resulting estradiol analog. nih.gov This highlights the sensitive interplay between the three-dimensional structure of the molecule and its ability to bind to and activate the estrogen receptor. Therefore, careful control and characterization of stereochemistry are essential in the synthesis of any estradiol derivative to ensure meaningful and reproducible research outcomes. researchgate.netwiley-vch.dewiley.com
Molecular and Cellular Mechanisms of Action in Research Models
Estrogen Receptor Interactions and Ligand Binding Kinetics
Estradiol (B170435) 17-acetate 3-benzoate is a synthetic derivative of the natural estrogen, 17β-estradiol. Its interaction with estrogen receptors (ERs) is primarily indirect. In biological systems, esterified estrogens like Estradiol 17-acetate 3-benzoate are considered pro-drugs. They undergo hydrolysis by endogenous esterase enzymes, releasing the active hormone, 17β-estradiol. nih.govnih.gov This enzymatic conversion is a critical step, as the estrogenic effects are exerted by the subsequent binding of the liberated estradiol to its receptors. nih.gov The ester groups at the C3 and C17 positions are strategically placed to improve the compound's absorption and prolong its duration of action compared to administering free estradiol. nih.gov
The direct binding affinity of the dual-ester compound this compound to ERα and ERβ is not extensively documented, as it is understood to act following its conversion to estradiol. nih.gov The binding affinity of estradiol itself is the benchmark for estrogenic activity, with a relative binding affinity (RBA) set at 100% for both ERα and ERβ. wikipedia.org
Research on individual estradiol esters demonstrates that the nature and position of the ester group significantly influence the molecule's ability to compete for receptor binding sites, largely due to the rate of hydrolysis to estradiol. nih.govwikipedia.org For instance, short-chain esters are effective competitors for [3H]E2 binding to uterine receptors precisely because they are readily hydrolyzed under assay conditions. nih.gov When hydrolytic activity is minimized, the direct binding of these esters to the receptor is negligible, indicating that their biological potency is dependent on their conversion to free estradiol. nih.gov
The table below presents the relative binding affinities (RBAs) of estradiol and some of its common esters to the estrogen receptors, as determined in in-vitro displacement assays.
Table 1: Relative Binding Affinities (RBA) of Estradiol and its Esters to Estrogen Receptors
| Compound | Other Names | RBA (%) ERα | RBA (%) ERβ |
|---|---|---|---|
| Estradiol | E2 | 100 | 100 |
| Estradiol 3-benzoate | EB | 10 | Not Specified |
| Estradiol 17β-acetate | E2-17A | 31–45 | Not Specified |
| Estradiol 17β-valerate | EV | 2–11 | Not Specified |
| Estradiol 17β-cypionate | EC | Not Specified | 4.0 |
Data sourced from in-vitro displacement assays of labeled estradiol from rodent uterine cytosol ERs. wikipedia.org
The binding of a ligand to an estrogen receptor induces specific conformational changes that are crucial for its subsequent biological activity. nih.gov As this compound acts via its active metabolite, estradiol, the conformational changes observed are those initiated by estradiol itself.
Upon binding to the ligand-binding domain (LBD) of either ERα or ERβ, estradiol, an agonist, triggers a significant structural rearrangement. This change involves the repositioning of a helical region within the LBD, creating a surface that is recognized by and binds to coactivator proteins. nih.gov These coactivators often contain a specific amino acid motif known as LXXLL, which docks onto the newly formed surface on the receptor. This ligand-receptor-coactivator complex is then capable of initiating gene transcription. nih.gov
In contrast, antagonist ligands induce a different conformational change that prevents the proper positioning of this helical region, thereby blocking the binding site for coactivators and inhibiting the receptor's transcriptional activity. nih.gov Therefore, the pro-drug this compound, through its conversion to estradiol, ultimately promotes a receptor conformation that favors the recruitment of coactivators and the activation of estrogenic signaling pathways.
Enzymatic Interactions and Modulatory Effects in Basic Science
The primary enzymatic interaction involving this compound is its own metabolism. Esterases present in various tissues cleave the acetate (B1210297) and benzoate (B1203000) esters, releasing free 17β-estradiol, which is the biologically active form of the hormone. nih.govnih.gov This hydrolytic process is fundamental to its mechanism of action.
Beyond its own activation, the active metabolite estradiol (and its pro-drugs like estradiol benzoate) can exert modulatory effects on the activity of other enzymes. A notable example from basic science research is the effect of estradiol benzoate (EB) on antioxidant enzymes in the developing rat brain. A study investigating the sensitivity of copper-zinc superoxide (B77818) dismutase (CuZn-SOD) and manganese superoxide dismutase (Mn-SOD) to EB revealed complex, sex- and age-dependent modulation. nih.gov
Table 2: Modulatory Effects of Estradiol Benzoate on Superoxide Dismutase (SOD) Activity in Developing Rat Brain
| Enzyme | Sex | Age (Days) | Effect on Activity (% Change from Control) |
|---|---|---|---|
| Mn-SOD | Female | Day 0 | +66.1% (Stimulation) |
| Day 8 | +72.7% (Stimulation) | ||
| Day 15 | +81.7% (Stimulation) | ||
| Male | Day 0 | +113.6% (Stimulation) | |
| Day 15 | -40.3% (Inhibition) | ||
| Day 45 | -30.5% (Inhibition) | ||
| CuZn-SOD | Female | Day 0 | +51.8% (Stimulation) |
| Day 8 | -38.4% (Inhibition) | ||
| Day 45 | -48.7% (Inhibition) | ||
| Male | Day 0 | -45.0% (Inhibition) | |
| Day 15 | -28.9% (Inhibition) | ||
| Day 60 | +38.4% (Stimulation) |
Data represents the percentage change in enzyme activity in estradiol benzoate-treated rats compared to controls. nih.gov
These findings indicate that, beyond its receptor-mediated actions, estradiol can influence cellular function by directly or indirectly modulating the activity of key enzymes involved in processes such as oxidative stress management. nih.gov
Influence on Superoxide Dismutase (SOD) Activity in Experimental Models
Research has explored the impact of estradiol benzoate, a closely related compound to this compound, on the activity of superoxide dismutase (SOD), a critical enzyme in antioxidant defense. Studies in Wistar rats have revealed that estradiol benzoate can modulate the activity of two key types of SOD: copper-zinc superoxide dismutase (CuZnSOD) and manganese superoxide dismutase (MnSOD).
In the developing rat brain, the administration of estradiol benzoate resulted in sex- and age-dependent changes in SOD activity. nih.gov For instance, in female rats, the treatment stimulated MnSOD activity at postnatal days 0, 8, and 15. nih.govnih.gov Conversely, in males, an initial stimulation of MnSOD activity at day 0 was followed by an inhibitory effect at days 15 and 45. nih.govnih.gov The effect on CuZnSOD activity also varied with sex and age, showing stimulation in newborn females and inhibition at later stages, while in males, inhibition was observed at early and later stages with a stimulatory effect around day 60. nih.govnih.gov
Further studies in the thymus of gonadectomized rats showed that estradiol benzoate could induce a significant, though transient, increase in MnSOD activity in females 2 hours post-treatment. nih.gov In gonadectomized male rats, estradiol benzoate injection led to a significant increase in CuZnSOD activity 24 hours later. nih.gov These findings suggest a complex, tissue-specific, and hormonally influenced regulation of SOD activity by estradiol benzoate.
Table 1: Effect of Estradiol Benzoate on Superoxide Dismutase (SOD) Activity in Wistar Rats
| Experimental Model | SOD Type | Age/Condition | Observed Effect | Reference |
| Developing Rat Brain (Female) | MnSOD | Day 0 | 66.1% Stimulation | nih.govnih.gov |
| Day 8 | 72.7% Stimulation | nih.govnih.gov | ||
| Day 15 | 81.7% Stimulation | nih.govnih.gov | ||
| CuZnSOD | Newborn | 51.8% Stimulation | nih.govnih.gov | |
| Day 8 | 38.4% Inhibition | nih.govnih.gov | ||
| Day 45 | 48.7% Inhibition | nih.govnih.gov | ||
| Developing Rat Brain (Male) | MnSOD | Day 0 | 113.6% Stimulation | nih.govnih.gov |
| Day 15 | 40.3% Inhibition | nih.govnih.gov | ||
| Day 45 | 30.5% Inhibition | nih.govnih.gov | ||
| CuZnSOD | Day 0 | 45.0% Inhibition | nih.govnih.gov | |
| Day 15 | 28.9% Inhibition | nih.govnih.gov | ||
| Day 60 | 38.4% Stimulation | nih.govnih.gov | ||
| Thymus (Gonadectomized Female) | MnSOD | 2 hours post-treatment | Significant Elevation | nih.gov |
| Thymus (Gonadectomized Male) | CuZnSOD | 24 hours post-treatment | Significant Increase | nih.gov |
Interaction with Hydroxysteroid Dehydrogenases (e.g., 17β-HSD2)
Currently, there is a lack of direct research evidence detailing the specific interaction between this compound and 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). However, the role of 17β-HSD2 in estrogen metabolism is well-established. This enzyme is crucial for the inactivation of potent estrogens, such as estradiol, by converting them into less active forms like estrone (B1671321). The inhibition of 17β-HSD2 has been explored as a therapeutic strategy for conditions like osteoporosis, as it could potentially increase local concentrations of active estrogens in bone tissue. nih.gov While inhibitors of 17β-HSD2 are being developed, the specific effects of this compound on this enzyme have not been reported.
Cellular Responses and Viability in In Vitro Systems
The effects of estradiol derivatives on cellular functions have been a key area of investigation, with a focus on understanding their potential roles in tissue maintenance and repair.
Modulation of Cell Adhesion and Proliferation in Specific Cell Lines (e.g., Endothelial Cells)
A significant finding in this area comes from a study on human brain microvascular endothelial cells (hBMECs). The addition of 10 nM β-estradiol 17-acetate to the culture medium was found to be a critical factor in promoting the adhesion and proliferation of these cells, both after initial isolation and after cryopreservation. nih.govresearchgate.net This effect was particularly pronounced in hBMECs derived from female donors. nih.govresearchgate.net In male-derived hBMECs, while not essential for freshly isolated cells, β-estradiol 17-acetate was shown to counteract the decline in viability after thawing. nih.govresearchgate.net This research highlights the protective role of this compound on microvessels and its potential to enhance the in vitro viability of challenging cell types like hBMECs. The study also noted the expression of cell adhesion molecules such as platelet endothelial cell adhesion molecule 1 (PECAM-1) and intercellular adhesion molecule (ICAM), which are crucial for endothelial cell interactions. nih.gov
Table 2: Effect of β-Estradiol 17-acetate on Human Brain Microvascular Endothelial Cells (hBMECs)
| Cell Source | Condition | Treatment | Observed Effect | Reference |
| Female-derived hBMECs | Freshly isolated and thawed | 10 nM β-estradiol 17-acetate | Essential for adhesion and proliferation | nih.govresearchgate.net |
| Male-derived hBMECs | Freshly isolated | No treatment | Constitutive adhesion and proliferation | nih.govresearchgate.net |
| After thawing | 10 nM β-estradiol 17-acetate | Counteracted viability decline, promoted adhesion and proliferation | nih.govresearchgate.net |
Mechanistic Studies on Cellular Differentiation Processes
Direct research on the role of this compound in cellular differentiation is limited. However, studies on the parent compound, 17β-estradiol, and the related estradiol benzoate, provide insights into the potential mechanisms.
In the context of neuronal differentiation, estradiol benzoate has been shown to activate noradrenergic cells in the brain stem of ewes that project to the bed nucleus of the stria terminalis, a region involved in regulating gonadotropin-releasing hormone cells. nih.gov This suggests an indirect role in the hormonal regulation of neuronal circuits.
Regarding osteogenic differentiation, 17β-estradiol has been found to promote the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts. nih.gov This effect is partly mediated by the upregulation of the apoptosis repressor with caspase recruitment domain (ARC), which in turn stimulates mitophagy. nih.gov Furthermore, 17β-estradiol has been shown to stimulate the osteogenic differentiation of adipose tissue-derived stem cells. nih.gov
In the context of adipocyte differentiation, 17β-estradiol has been observed to increase adipogenesis in 3T3-L1 preadipocytes. nih.gov However, in the presence of accumulated farnesylated prelamin A, a situation mimicking certain lipodystrophies, the combination with 17β-estradiol led to a reduction in mature adipocytes. nih.gov
These studies on related estradiol compounds suggest that this compound may also influence cellular differentiation pathways in various tissues, although specific research is needed to confirm these effects.
Metabolic Pathways and Biotransformation Studies in Research Contexts
Ester Hydrolysis and Release of Parent Estradiol (B170435) in Experimental Systems
The fundamental step in the biotransformation of estradiol esters is their hydrolysis into the parent estradiol molecule. These esters are considered prodrugs, meaning their estrogenic effects are exerted only after the ester groups are cleaved within the body to release the active hormone. wikipedia.org This process is catalyzed by non-specific esterase enzymes found in various tissues and blood. wikipedia.orgwikipedia.org
For Estradiol 17-acetate 3-benzoate, this involves the cleavage of both the acetate (B1210297) group at the C17 position and the benzoate (B1203000) group at the C3 position. Studies on related single-ester compounds confirm this mechanism. In cattle, for instance, estradiol 3-benzoate is so rapidly hydrolyzed that the ester itself is nondetectable in tissues shortly after administration, indicating a swift release of estradiol. nih.gov Similarly, research on various C-17 alkyl esters of estradiol in rats has shown that the rate-limiting step in their metabolism is the hydrolysis of the ester to liberate estradiol. nih.gov The prolonged action of these esters is attributed to the slow release of estradiol from a more hydrophobic depot form. nih.gov
In vitro studies using MCF-7 human breast cancer cells, which contain estrogen-sensitive carboxyl esterases, have demonstrated the cells' ability to hydrolyze estradiol esters, such as estradiol acetate, to generate free estradiol and elicit an estrogenic response. nih.govnih.gov The relative rate of hydrolysis can be influenced by the size of the ester group, with smaller esters like acetate being hydrolyzed more rapidly than larger ones like stearate. nih.gov This enzymatic cleavage is essential, as estradiol esters themselves have very low affinity for estrogen receptors. wikipedia.org
Identification of Research Metabolites and Conjugates (e.g., Glucuronides, Sulfates)
Following the hydrolysis of this compound to 17β-estradiol, the parent hormone undergoes extensive metabolism. The metabolic profile is consistent with that of endogenously produced estradiol. Key transformations include the oxidation of estradiol to estrone (B1671321) and the formation of various hydroxylated and conjugated metabolites.
In bovine models administered estradiol 3-benzoate, the primary metabolites identified in tissues like muscle and fat are 17β-estradiol and estrone, which together can account for 80-90% of the extracted radioactivity. nih.govnih.gov In calves' urine, the most abundant metabolite is 17α-estradiol, with 17β-estradiol and estrone present as secondary metabolites. nih.gov
Further metabolism involves conjugation, a process that increases the water solubility of the steroids and facilitates their excretion. The principal conjugates are glucuronides and sulfates, formed primarily in the liver. pharmgkb.orgresearchgate.net In cattle liver and kidney, the majority of metabolites are found in the conjugated fraction, with glucuronides representing 85-95% of these conjugates. nih.gov The main metabolic pathways for estradiol also include hydroxylation at various positions, primarily the 2- and 4-positions, to form catechol estrogens, which are then often O-methylated by catechol-O-methyltransferase (COMT). pharmgkb.orgresearchgate.net
Table 1: Key Metabolites of this compound Identified in Research Models
| Metabolite | Type | Species/System | Tissue/Fluid | Reference(s) |
| 17β-Estradiol | Parent Hormone (post-hydrolysis) | Cattle, Rats | Muscle, Fat, Urine | nih.gov, nih.gov |
| Estrone | Oxidized Metabolite | Cattle | Muscle, Fat, Urine | nih.gov, nih.gov, nih.gov |
| 17α-Estradiol | Epimerized Metabolite | Cattle | Urine | nih.gov |
| Estradiol Glucuronides | Conjugated Metabolite | Cattle | Liver, Kidney | nih.gov |
| Estrone Sulfate (B86663) | Conjugated Metabolite | General | Liver | pharmgkb.org |
Comparative Metabolism Across Preclinical Species and Models (e.g., Rodents, Calves)
The metabolism of estradiol esters and the subsequent fate of estradiol show both similarities and differences across various preclinical species.
Calves (Bovine Model): In cattle, the hydrolysis of the benzoate ester is rapid and efficient. nih.govfao.org A significant feature of bovine metabolism is the extensive conversion of 17β-estradiol to its less estrogenically active epimer, 17α-estradiol, which is the major metabolite found in urine. nih.govfao.org Estrone is also a prominent metabolite. nih.govnih.gov Conjugation, particularly glucuronidation, is a major route of elimination, with high concentrations of conjugated metabolites found in the liver and kidney. nih.gov Studies tracking plasma concentrations in cows after injection of estradiol benzoate show that estradiol levels return to baseline physiological levels after several days. nih.gov
Rodents (Rat Model): In rats, the metabolism of estradiol esters is also governed by the rate of hydrolysis. nih.gov Studies using estradiol benzoate in neonatal and immature rats have been instrumental in understanding its systemic effects, which are predicated on its conversion to estradiol. nih.govnih.gov The clearance of estradiol itself is rapid, while the metabolism of its esters is significantly slower, confirming that hydrolysis is the rate-limiting step. nih.gov The liver is the primary site of estradiol metabolism, leading to hydroxylated and conjugated products. pharmgkb.org While direct comparative studies on the full metabolite profile of this compound in rats versus calves are scarce, the fundamental pathways of ester hydrolysis followed by estradiol metabolism, including oxidation to estrone and subsequent conjugation, are conserved.
Table 2: Comparative Aspects of this compound Metabolism
| Metabolic Feature | Calves (Bovine) | Rodents (Rats) | Reference(s) |
| Ester Hydrolysis | Rapid hydrolysis of the benzoate ester. | Hydrolysis is the rate-limiting step for metabolism. | nih.gov, nih.gov |
| Primary Metabolites | 17α-Estradiol (major in urine), Estrone, 17β-Estradiol. | Estrone and other hydroxylated metabolites. | nih.gov, pharmgkb.org |
| Key Metabolic Pathway | Epimerization to 17α-Estradiol is significant. | Oxidation to estrone and hydroxylation are key. | fao.org, pharmgkb.org |
| Conjugation | Primarily glucuronidation in liver and kidney. | Glucuronidation and sulfation in the liver. | nih.gov, pharmgkb.org |
Enzymes Involved in this compound Biotransformation
The biotransformation of this compound is a multi-enzyme process. The enzymes can be grouped into two main categories: those responsible for ester hydrolysis and those that metabolize the resulting estradiol.
Ester Hydrolysis: The cleavage of the acetate and benzoate ester bonds is carried out by various non-specific carboxyl esterases . wikipedia.orgnih.gov These are typically serine active-site hydrolases found in the liver, blood, and various tissues, including target tissues like the uterus. wikipedia.orgnih.gov Research has also indicated that gut microbiota possess esterase activity and can contribute to the hydrolysis of ester-containing compounds. acs.org
Metabolism of Parent Estradiol: Once estradiol is released, it becomes a substrate for a range of steroid-metabolizing enzymes:
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, located primarily in the liver, is responsible for the initial and rate-limiting step of oxidative metabolism of estrogens. nih.govpsu.edu
CYP1A2 and CYP3A4 are the main enzymes in the liver that catalyze the 2-hydroxylation of estradiol. nih.govnih.gov
CYP1B1 , highly expressed in estrogen target tissues like the mammary gland and uterus, specifically catalyzes the 4-hydroxylation of estradiol. nih.gov
CYP1A1 is involved in hydroxylation in extrahepatic tissues. psu.edu
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme catalyzes the reversible oxidation of the 17-hydroxyl group of estradiol to form estrone. pharmgkb.org
Phase II Conjugating Enzymes:
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the addition of a glucuronic acid moiety to estradiol and its metabolites, forming glucuronides. researchgate.net
Sulfotransferases (SULTs): These enzymes mediate the formation of sulfate conjugates. pharmgkb.org
Catechol-O-Methyltransferase (COMT): This enzyme methylates the hydroxylated catechol estrogens (e.g., 2-hydroxyestradiol) to form methoxyestrogens. pharmgkb.orgresearchgate.net
Advanced Analytical Strategies for Research Applications
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC stands as a cornerstone technique for the separation, identification, and quantification of steroid esters. Its application to Estradiol (B170435) 17-acetate 3-benzoate involves meticulous method development and validation to ensure data integrity in research settings.
The development of a robust HPLC method for Estradiol 17-acetate 3-benzoate and its metabolites, such as 17β-estradiol, often employs reversed-phase chromatography. A common approach utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. For instance, a mobile phase of acetonitrile-water (50:50, v/v) has been successfully used. researchgate.netqub.ac.uk Detection is typically carried out using a UV detector, with a wavelength of 281 nm being effective for resolving the steroid peaks from other components. qub.ac.uk
To enhance sensitivity, particularly for low-concentration samples, derivatization techniques can be applied. For example, derivatization with dansyl chloride allows for fluorescence detection (FLD), significantly lowering the limits of detection. mdpi.comnih.gov The separation can be optimized using a gradient elution with a mobile phase like water with 0.1% formic acid and methanol. mdpi.comnih.gov
A study detailing the analysis of 17β-estradiol and its acetate (B1210297) prodrug from silicone intravaginal rings reported a linear relationship between peak area and concentration over a wide range, from 0.0137 to 1347 µg/ml. qub.ac.uk This demonstrates the method's capacity for quantifying the compound across various concentrations.
Table 1: Example HPLC Method Parameters for Estradiol Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | C-18 bonded reversed-phase qub.ac.uk | Poroshell 120 EC-C18 mdpi.comnih.gov |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) qub.ac.uk | Water (0.1% formic acid) and Methanol (gradient) mdpi.comnih.gov |
| Flow Rate | Not specified | 0.5 mL/min mdpi.comnih.gov |
| Detection | UV at 281 nm qub.ac.uk | Fluorescence (λEX 350 nm, λEM 530 nm) after dansyl chloride derivatization mdpi.comnih.gov |
| Linear Range | 0.0137-1347 µg/ml (for 17β-estradiol) qub.ac.uk | 10-300 ng/mL (for estradiol and its metabolites) nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Validation of HPLC methods is critical to ensure their reliability for analyzing research samples like biological fluids and tissues. This process involves assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
For instance, a validated HPLC method for determining 17β-estradiol in polymeric nanocapsules demonstrated good specificity and linearity (r=0.9982). The LOD and LOQ were reported as 5.78 µg/mL and 17.54 µg/mL, respectively, with suitable accuracy and robustness. researchgate.net In another study focused on wastewater samples, a sensitive HPLC-FLD method was developed and validated for 17β-estradiol (E2) and 17α-ethinylestradiol (EE2). researchgate.net Sample preparation involved solid-phase extraction (SPE), achieving a pre-concentration factor of 2500, which allowed for a quantification limit of 5.0 ng/L for both hormones. researchgate.net However, a significant matrix effect was noted for EE2, highlighting the importance of evaluating matrix effects during validation. researchgate.net
When analyzing bovine hair, a method was developed to extract and measure 17β-estradiol-3-benzoate. capes.gov.br The hair samples were processed to separate the steroid from the sebum and the hair matrix itself, followed by purification using solid-phase extraction. capes.gov.br This demonstrates the adaptability of HPLC methods to complex solid matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
For enhanced specificity and sensitivity, LC-MS/MS has become the gold standard for the analysis of steroids in complex biological and environmental samples.
LC-MS/MS provides a high degree of confidence in the identification and quantification of analytes. It is particularly valuable for confirmatory analysis of low-level steroid residues. Methods have been developed for the detection of this compound in various matrices, including bovine hair and plasma. nih.gov These methods often involve liquid-liquid extraction or solid-phase extraction for sample cleanup, followed by analysis using an LC-MS/MS system.
The development of these assays requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. For estradiol and its metabolites, negative electrospray ionization mode is commonly used. nih.gov The use of isotope-labeled internal standards, such as E2-d(5), is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov
An ultrasensitive LC-MS/MS method for estradiol (E2) and estrone (B1671321) (E1) achieved limits of quantification of 0.6 pmol/L (0.16 pg/mL) for E2 and 0.3 pmol/L (0.07 pg/mL) for E1, showcasing the exceptional sensitivity of this technique. nih.gov
The high sensitivity and specificity of LC-MS/MS make it an invaluable tool for studying the metabolic fate of this compound. As a prodrug, this compound is hydrolyzed in vivo to 17β-estradiol. nih.gov LC-MS/MS can be used to monitor the levels of both the parent compound and its primary metabolite, 17β-estradiol, in biological samples over time.
For example, a study investigating the pour-on treatment of cattle with a hormone cocktail including estradiol benzoate (B1203000) found that no steroid esters were detected in plasma, suggesting rapid hydrolysis before entering the bloodstream. nih.gov In contrast, after intramuscular injection, a significant increase in 17β-estradiol was observed. nih.gov This type of research is critical for understanding the pharmacokinetics and metabolism of the compound.
Furthermore, LC-MS/MS methods have been developed to simultaneously measure a wide range of estrogen metabolites in urine, providing a comprehensive profile of estrogen metabolism. nih.gov This capability is essential for research into the physiological and pathological roles of estrogens.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Common Application | Key Advantages |
| HPLC-UV | Quantification in pharmaceutical formulations researchgate.net | Robust, cost-effective, good for higher concentrations |
| HPLC-FLD | Trace analysis in biological fluids mdpi.comnih.gov | High sensitivity with derivatization |
| LC-MS/MS | Confirmatory analysis, metabolic studies nih.govnih.gov | High specificity and sensitivity, structural confirmation |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Electrochemical Sensing for Environmental and Experimental Monitoring
Electrochemical sensors offer a promising alternative to chromatographic methods for the rapid and cost-effective monitoring of estradiol compounds in environmental and experimental settings. nih.gov These sensors are typically based on the electrochemical oxidation of the phenolic group in the estradiol molecule.
A novel electrochemical sensor for 17-β-estradiol (E2) was developed using a glassy carbon electrode modified with a nanocomposite of α-Fe2O3 nanoparticles on carbon nanotubes. mdpi.com This sensor exhibited a linear response in the concentration range of 5.0–100.0 nmol/L with a low detection limit of 4.4 nmol/L. mdpi.com
Another approach utilized hydroxyapatite (B223615) with three-dimensional channel frameworks for the electroanalytical sensing of estradiol benzoate. rsc.orgrsc.org This method demonstrated high sensitivity with a detection limit of 24.4 ng/L (0.065 nM), attributed to the material's enhanced electron transport capabilities. rsc.orgrsc.org
Electrochemical biosensors, which incorporate a biological recognition element like an enzyme, have also been developed. A biosensor using the enzyme laccase immobilized on a carbon nanotube/carbon nanofiber composite showed a linearity range of 0.1–5 µM and a limit of quantification of 0.078 µM for estradiol. nih.gov These sensors have been successfully applied to the determination of estradiol in pharmaceutical preparations and river water samples, demonstrating their potential for real-world applications. nih.gov
Spectroscopic and Spectrometric Characterization in Structural Biology Research
The elucidation of the three-dimensional structure of this compound is fundamental to understanding its interaction with biological targets, such as the estrogen receptor (ER). nih.gov Advanced analytical strategies, particularly spectroscopic and spectrometric techniques, provide the detailed structural insights necessary for research in structural biology. These methods allow for the precise determination of the molecule's conformation, stereochemistry, and electronic properties, which govern its biological activity.
Detailed analysis through techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography provides a comprehensive picture of the molecule's architecture.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for confirming the molecular identity and investigating the fragmentation patterns of this compound. The compound has a molecular formula of C₂₇H₃₀O₄ and a molecular weight of approximately 418.5 g/mol . nih.gov High-resolution mass spectrometry can verify this mass with high accuracy.
In structural biology, tandem mass spectrometry (MS/MS) techniques, such as those coupled with liquid chromatography (LC-MS/MS), are invaluable for detecting and quantifying steroids in complex biological matrices. nih.govcapes.gov.br While methods have been extensively developed for the related compound 17β-estradiol 3-benzoate, the principles are directly applicable. nih.govebi.ac.uk These methods offer high sensitivity and specificity, allowing for the confirmation of the compound's presence in research applications. nih.gov The fragmentation pattern is key to structural confirmation; for this compound, characteristic product ions are observed. nih.gov
| Property | Value | Technique | Significance |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₀O₄ | - | Defines the elemental composition. nih.gov |
| Molecular Weight (Computed) | 418.5 g/mol | - | Theoretical mass used for identification. nih.gov |
| Monoisotopic Mass | 418.21440943 Da | High-Resolution MS | Provides highly accurate mass for unambiguous identification. nih.gov |
| Key Mass-to-Charge Ratio (m/z) | 418 | Mass Spectrometry | Corresponds to the molecular ion [M]⁺. nih.gov |
| Key Fragment (m/z) | 105 | Tandem Mass Spectrometry (MS/MS) | Represents a characteristic fragment, likely the benzoyl cation [C₆H₅CO]⁺, confirming the benzoate ester moiety. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed solution-state structure of organic molecules like this compound. Techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide atom-by-atom information on the chemical environment, connectivity, and stereochemistry of the steroidal framework.
Although a complete spectral assignment for this compound is not publicly available, data from the closely related Estradiol 3-benzoate illustrates the type of information obtained. chemicalbook.com The chemical shifts (δ) of protons in the aromatic A-ring and the benzoate group appear in the downfield region (approx. 6.9-8.2 ppm), while the protons on the steroidal skeleton appear in the upfield region. chemicalbook.com The specific positioning of the acetate group at C17 and the benzoate group at C3 in the target molecule would cause predictable shifts in the signals of nearby protons compared to the parent estradiol molecule. This allows for unambiguous confirmation of the esterification positions.
| Proton Assignment | Approximate Chemical Shift (ppm) | Significance |
|---|---|---|
| Benzoate (ortho) | 8.19 | Identifies protons on the benzoate ring, deshielded by the carbonyl group. chemicalbook.com |
| Benzoate (para) | 7.62 | Identifies protons on the benzoate ring. chemicalbook.com |
| Benzoate (meta) | 7.50 | Identifies protons on the benzoate ring. chemicalbook.com |
| Aromatic Ring (Steroid) | 6.92 - 7.33 | Signals corresponding to the protons on the phenolic A-ring of the steroid. chemicalbook.com |
| C18-Methyl Group | 0.78 | Characteristic sharp singlet for the methyl group protons at the C13 position. chemicalbook.com |
X-ray Crystallography
Crystal structure analysis of the related compound, 17β-Estradiol 3-benzoate, reveals specific conformations of the steroid rings. researchgate.net The B and D rings adopt envelope conformations, while the C ring has a chair conformation. researchgate.net The analysis also details how the structure is stabilized by various intra- and intermolecular hydrogen bond interactions. researchgate.net Such detailed structural knowledge obtained from crystallography is essential for understanding the molecular recognition processes between the steroid and the estrogen receptor. nih.govresearchgate.net
| Structural Feature | Observation | Relevance in Structural Biology |
|---|---|---|
| Ring B Conformation | Envelope | Determines the overall shape and rigidity of the steroid core. researchgate.net |
| Ring C Conformation | Chair | Contributes to the specific 3D geometry required for receptor binding. researchgate.net |
| Ring D Conformation | Envelope | Influences the orientation of the substituent at the C17 position. researchgate.net |
| Molecular Interactions | Stabilized by C-H···O and O-H···O hydrogen bonds. | Provides insight into the forces that stabilize the molecule in a bound state within a protein pocket. researchgate.net |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups within a molecule. For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the acetate and benzoate ester groups. The presence of these bands confirms the dual esterification of the estradiol core. Data for the compound is available from spectral libraries, confirming its utility in characterization. nih.gov
Preclinical and in Vitro Research Applications of Estradiol 17 Acetate 3 Benzoate
Investigations in Animal Models for Basic Biological Phenomena
Animal models have been instrumental in elucidating the physiological and behavioral effects of Estradiol (B170435) 17-acetate 3-benzoate. These studies have provided valuable insights into its role in reproductive modulation, neurobiological processes, and endocrine regulation.
Reproductive System Studies (e.g., Spermatogenesis Modulation)
Research in adult male mice has demonstrated that β-estradiol 3-benzoate can significantly impact spermatogenesis. nih.gov Daily administration of the compound led to morphological changes in the testes, including the exfoliation of germ cells into the lumen of the seminiferous tubules and disorganization of the spermatogenic cycle, particularly at stage XII. nih.gov Notably, spermatids beyond step 6 of development were severely affected, exhibiting deformations of the nucleus and acrosome, as well as partial deletion of the Sertoli-spermatid ectoplasmic specialization. nih.gov Germ cells younger than step 7 spermatids, however, did not show morphological abnormalities. nih.gov These effects were observed to be reversible. nih.gov
In adult male rats, a single intramuscular administration of estradiol-3-benzoate was found to down-regulate the expression of testicular steroidogenic enzyme genes essential for testosterone (B1683101) production. nih.gov This resulted in a significant decrease in both intra-testicular and serum testosterone levels. nih.gov The study identified that the mRNA levels of cytochrome P450 17α-hydroxylase/C17-20 lyase (P450c17) were severely reduced, suggesting a direct or indirect action of the compound on the testis to inhibit testosterone synthesis. nih.gov
Furthermore, in postpartum dairy buffaloes, the administration of estradiol benzoate (B1203000) was shown to enhance ovarian and uterine hemodynamics. mdpi.com This was evidenced by increased cross-sectional diameters of the ovarian and middle uterine arteries, along with a significant increase in blood flow rate and volume. mdpi.com These findings highlight the vasodilatory effects of estradiol and its role in improving blood perfusion to reproductive organs. mdpi.com
Table 1: Effects of Estradiol 17-acetate 3-benzoate on the Reproductive System in Animal Models
| Animal Model | Key Findings | Reference |
| Adult Male Mice | - Disruption of spermatogenesis, particularly affecting later-stage spermatids. nih.gov - Deformation of spermatid nucleus and acrosome. nih.gov - Reversible effects on spermatogenesis. nih.gov | nih.gov |
| Adult Male Rats | - Down-regulation of testicular steroidogenic enzyme genes. nih.gov - Significant reduction in intra-testicular and serum testosterone levels. nih.gov - Severe reduction in P450c17 mRNA levels. nih.gov | nih.gov |
| Postpartum Dairy Buffaloes | - Enhanced ovarian and uterine hemodynamics. mdpi.com - Increased blood flow to reproductive organs. mdpi.com | mdpi.com |
Neurobiological Research (e.g., Synaptic Plasticity, Receptor Interaction in CNS)
This compound has been shown to influence synaptic plasticity and interact with receptors in the central nervous system (CNS). In ovariectomized mice, treatment with estradiol benzoate improved learning and memory behavior. medchemexpress.com This was associated with structural changes at the synaptic level, including a reversal of the widening of the synaptic cleft and the reduced thickness of the postsynaptic density (PSD) induced by ovariectomy. medchemexpress.com Furthermore, it increased the number and density of synaptic vesicles. medchemexpress.com
Studies in female mice have revealed that estradiol acts through both estrogen receptor alpha (ERα) and beta (ERβ) to affect pathways crucial for hippocampal plasticity. nih.gov Estradiol administration increased the immunoreactivity for phosphorylated Akt and phosphorylated TrkB receptor in the hippocampal formation, both of which are involved in synaptic plasticity and learning. nih.gov
In the paraventricular nucleus of the hypothalamus in rats, estradiol benzoate was found to induce a partial desensitization of serotonin (B10506) 1A (5-HT1A) receptor signaling. nih.gov This effect is significant as hyperactivity of this system is a feature of depression. nih.gov The study also showed that estradiol benzoate treatment led to a substantial increase in a membrane-associated RGSZ1 protein, a component of the 5-HT1A receptor signaling system. nih.gov
Research using in vitro hippocampal slices from male rats demonstrated that 17β-estradiol enhances N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic potentials (EPSPs) and promotes long-term potentiation (LTP), a cellular mechanism underlying learning and memory. physiology.org
Table 2: Neurobiological Effects of this compound in Animal Models
| Animal Model | Key Findings | Reference |
| Ovariectomized Mice | - Improved learning and memory. medchemexpress.com - Reversed synaptic structural changes induced by ovariectomy. medchemexpress.com - Increased synaptic vesicle number and density. medchemexpress.com | medchemexpress.com |
| Female Mice | - Acts via ERα and ERβ on hippocampal plasticity pathways. nih.gov - Increased phosphorylated Akt and TrkB receptor immunoreactivity. nih.gov | nih.gov |
| Rats | - Induced partial desensitization of 5-HT1A receptor signaling in the hypothalamus. nih.gov - Increased RGSZ1 protein levels. nih.gov - Enhanced NMDA receptor-mediated EPSPs and LTP in the hippocampus. physiology.org | nih.govphysiology.org |
Endocrine System Regulation in Experimental Animals
The endocrine system is a primary target of estrogens, and research in animal models has provided insights into how this compound modulates this system. As mentioned previously, in male rats, estradiol-3-benzoate administration led to a significant decrease in testosterone levels, a key male endocrine hormone, by down-regulating the expression of steroidogenic enzymes in the testes. nih.gov This effect was observed without a change in serum luteinizing hormone (LH) levels, suggesting a direct impact on the testes. nih.gov
In neonatal female rats, treatment with estradiol benzoate during the first five days of life was shown to prevent adult ovarian cyclicity at higher doses. nih.gov This indicates a "defeminizing" action on the developing brain, influencing the long-term regulation of the reproductive endocrine axis. nih.gov
The administration of estradiol is also utilized in animal husbandry to improve the rate of weight gain and feed efficiency in cattle. fao.org The proposed mechanism for this effect is the stimulation of the pituitary gland to produce increased amounts of growth hormone. fao.org
Cellular and Tissue Culture Models for Mechanistic Elucidation
In vitro studies using cellular and tissue culture models have been crucial for dissecting the molecular mechanisms underlying the effects of this compound. These models allow for controlled experiments to investigate cellular viability, function, and receptor-mediated signaling pathways.
Studies on Cellular Viability and Function (e.g., Endothelial Cells)
A significant finding in this area is the role of β-estradiol 17-acetate in enhancing the in vitro vitality of human brain microvascular endothelial cells (hBMECs). nih.govnih.govconsensus.appresearchgate.net The addition of 10 nM β-estradiol 17-acetate to the culture medium was found to be a critical factor in promoting the adhesion and proliferation of these cells, both after initial isolation from surgical specimens and after cryopreservation. nih.govnih.gov This effect was particularly crucial for female-derived hBMECs and also counteracted the decline in viability of male-derived hBMECs after thawing. nih.govnih.gov This research underscores the protective role of estrogens on microvessels and opens avenues for the use of cryopreserved autologous hBMECs for therapeutic applications. nih.govnih.gov
In another study, 17β-estradiol was shown to inhibit apoptosis (programmed cell death) in endothelial cells. researchgate.net This anti-apoptotic effect contributes to the understanding of the protective role of estrogens in the vasculature.
Receptor-Mediated Signaling in Isolated Cell Systems
Research using isolated cell systems has helped to clarify the receptor-mediated signaling pathways activated by estradiol. Studies have shown that the biological effects of estrogens are primarily mediated through their interaction with estrogen receptors alpha (ERα) and beta (ERβ), which are nuclear receptors that regulate gene transcription. nih.gov
In cortical synaptoneurosomes, a preparation of isolated nerve terminals, 17-beta-estradiol was found to rapidly activate the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathways. nih.gov It also elicited the phosphorylation of the NMDA receptor. nih.gov These findings suggest that estradiol can act directly at the synapse through membrane-bound estrogen receptors to modulate synaptic transmission and plasticity. nih.gov
Further research has demonstrated that both ERα and ERβ mediate the effects of 17β-estradiol on gene expression, cellular proliferation, apoptosis, and motility in cancer cell lines, with ERα generally being a more potent regulator. nih.gov
Table 3: Effects of this compound in Cellular and Tissue Culture Models
| Cell/Tissue Model | Key Findings | Reference |
| Human Brain Microvascular Endothelial Cells (hBMECs) | - Enhanced in vitro viability, adhesion, and proliferation. nih.govnih.gov - Particularly critical for female-derived cells and beneficial for thawed male-derived cells. nih.govnih.gov | nih.govnih.gov |
| Endothelial Cells | - Inhibition of apoptosis. researchgate.net | researchgate.net |
| Cortical Synaptoneurosomes | - Rapid activation of ERK and PI3K/Akt signaling pathways. nih.gov - Phosphorylation of the NMDA receptor. nih.gov | nih.gov |
| Cancer Cell Lines | - Mediation of effects on gene expression, proliferation, apoptosis, and motility via ERα and ERβ. nih.gov | nih.gov |
Structure-Activity Relationship (SAR) Studies for Estrogenic Activity in Research Models
Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound, such as this compound, influences its biological activity. For estrogens, these studies often focus on modifications of the estradiol backbone and their effects on binding affinity to estrogen receptors (ERs) and subsequent functional responses.
Esterification of the hydroxyl groups at the C3 and C17 positions, as seen in this compound, is a common strategy to create prodrugs. These esters are generally less active or inactive in their original form and must be hydrolyzed by esterases in the body to release the active parent hormone, estradiol. nih.govnih.gov This enzymatic conversion is a key factor in their mechanism of action.
Research has shown that various esters of estradiol exhibit different potencies and durations of action, which is directly related to the rate of their hydrolysis. For instance, studies comparing different C17 alkyl esters of estradiol found that short-chain esters, like acetate (B1210297), were effective in competing with radiolabeled estradiol for binding to the uterine estrogen receptor. nih.gov However, this binding was found to be a result of the hydrolysis of the esters to free estradiol under the assay conditions. nih.gov When the hydrolytic activity was minimized, the esters themselves showed little to no specific binding, indicating that their estrogenic effects are dependent on their conversion to estradiol. nih.gov
The nature of the ester group influences the rate of hydrolysis and, consequently, the biological activity. For example, a study on 16α-carboxylic acid esters of estradiol found that while the free carboxylic acids were devoid of estrogenic action, many of their esters showed marked estrogenic potency in receptor binding and cell-based assays. researchgate.net The estrogenic action in an Ishikawa cell assay decreased as the ester chain length increased, which correlated with a faster rate of hydrolysis for longer esters. researchgate.net
The following interactive tables summarize findings from various in vitro studies, comparing the estrogenic potency of different compounds, including estradiol and its derivatives.
Table 1: Comparative Estrogenic Potency in In Vitro Assays
This table presents the half-maximal effective concentration (EC50) values for several estrogenic compounds in two different in vitro assays: the yeast estrogen screen (YES) and the MCF-7 breast cancer cell proliferation E-Screen. Lower EC50 values indicate higher potency.
| Compound | YES Assay EC50 (M) | MCF-7 E-Screen EC50 (M) |
| 17β-Estradiol (E2) | 1.0 x 10⁻⁹ | 1.0 x 10⁻¹⁰ |
| Ethinylestradiol (EE2) | 1.4 x 10⁻⁹ | 5.3 x 10⁻¹¹ |
| Diethylstilbestrol (DES) | 9.1 x 10⁻¹⁰ | 4.0 x 10⁻¹¹ |
| Methoxychlor (MXC) | 1.0 x 10⁻² | 1.0 x 10⁻⁵ |
| Nonylphenol (NP) | 1.0 x 10⁻² | Not Reported |
Data sourced from a comparative study on the estrogenic potencies of various chemicals. nih.gov
Table 2: Relative Estrogenic Potency in Different In Vitro Systems
This table compares the relative estrogenic potency of different compounds in the MVLN assay (a modified MCF-7 cell line) and the yeast estrogen screen (YES), with 17β-estradiol (E2) as the reference compound.
| Compound | Relative Potency (MVLN Assay) | Relative Potency (YES Assay) |
| 17β-Estradiol (E2) | 100 | 100 |
| Estrone (B1671321) (E1) | 15 | 10 |
| 17α-Ethinylestradiol (EE2) | 120 | 50 |
| Nonylphenol (NP) | 0.01 | 0.005 |
Data adapted from a comparative study evaluating in vitro and in vivo estrogenic potencies. nih.gov
These SAR studies and comparative potency data highlight that while esterified forms of estradiol like this compound are biologically important, their activity is intrinsically linked to their metabolic conversion to the parent hormone, estradiol. The modifications to the estradiol structure, particularly at the hydroxyl groups, are key to modulating the pharmacokinetic properties of the resulting compound, which in turn dictates its estrogenic effect in research models.
Computational and Theoretical Chemistry Approaches
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov For Estradiol (B170435) 17-acetate 3-benzoate, molecular docking studies are crucial for understanding its interaction with estrogen receptors (ERs), primarily ERα and ERβ. nih.gov These studies help elucidate the structural basis of its potential estrogenic activity.
The process involves placing a 3D model of Estradiol 17-acetate 3-benzoate into the ligand-binding pocket (LBP) of the estrogen receptor. The LBP of ERα, for instance, is a hydrophobic cavity lined with specific amino acid residues that form key interactions with ligands. nih.gov While this compound itself is a pro-drug that is likely hydrolyzed to estradiol before significant receptor binding, docking simulations can still provide insights into its potential for direct interaction or its fit within the active site. nih.gov
The core steroidal structure of the compound is expected to align within the LBP similarly to estradiol. Key interactions for estradiol with ERα include a hydrogen bond between the phenolic hydroxyl group at the C3 position and the residues Glu353 and Arg394, and another hydrogen bond between the 17β-hydroxyl group and His524. nih.govresearchgate.net However, in this compound, these hydroxyl groups are esterified. The 3-benzoate and 17-acetate groups will have significant steric and electronic influences on the binding orientation and affinity.
Table 1: Predicted Key Ligand-Receptor Interactions for this compound with Estrogen Receptor α (ERα)
| Ligand Moiety | Receptor Amino Acid Residue(s) | Type of Interaction | Predicted Significance |
| Steroid A-Ring (Phenolic) | Glu353, Arg394, Phe404 | Hydrogen Bonding (with ester carbonyl), Hydrophobic (π-π stacking) | The benzoate (B1203000) ester prevents the crucial hydrogen bond donation from the 3-OH group, likely reducing affinity. The aromatic ring can still engage in hydrophobic interactions. |
| Steroid D-Ring | His524, Leu387, Leu525 | Hydrogen Bonding (with ester carbonyl), Hydrophobic | The 17-acetate group blocks the hydrogen bond with His524. The alkyl and carbonyl components will have van der Waals and potential polar contacts. |
| Benzoate Group | Various LBP residues | van der Waals, Steric Hindrance | The bulky group's orientation is critical. It may form favorable hydrophobic contacts or create steric clashes, influencing overall binding stability. |
| Acetate (B1210297) Group | Various LBP residues | van der Waals, Polar | The smaller acetate group will occupy a specific sub-pocket, with its interactions contributing to the overall binding energy. |
This table is predictive and based on the known structure of the ERα ligand-binding pocket and docking studies of related steroidal estrogens.
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and conformational preferences of molecules. nih.gov For this compound, these calculations provide fundamental data on its intrinsic properties, which are essential for understanding its reactivity and interactions.
Conformational analysis is a key application. The steroid backbone has a degree of flexibility, and the orientation of the 17-acetate and 3-benzoate substituents can vary. Quantum chemical methods can calculate the energy of different conformers to identify the most stable, low-energy structures. nih.gov This information is critical for selecting the correct ligand conformation for molecular docking studies and for developing accurate Quantitative Structure-Activity Relationship (QSAR) models. u-tokyo.ac.jp
Furthermore, quantum chemical calculations can determine a range of electronic properties that describe the molecule's reactivity. researchgate.net These properties, often called quantum chemical descriptors, are used in QSAR studies to correlate a compound's structure with its biological activity, such as its binding affinity for the estrogen receptor. scilit.com Key descriptors include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): Relates to the molecule's ability to donate electrons.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE): An indicator of chemical reactivity and stability. A larger gap suggests higher stability.
Total Energy (ETotal): The total energy of the molecule in its optimized geometry, used to compare the relative stability of different isomers or conformers.
Table 2: Representative Quantum Chemical Parameters for a Low-Energy Conformer of this compound (Theoretical Values)
| Parameter | Description | Predicted Value Range | Method of Calculation |
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 eV | DFT (e.g., B3LYP/6-31G) |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 eV | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV | DFT (e.g., B3LYP/6-31G) |
| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 4.0 Debye | DFT (e.g., B3LYP/6-31G) |
| Total Energy (ETotal) | Sum of electronic and nuclear repulsion energies | Varies with basis set | DFT (e.g., B3LYP/6-31G*) |
These values are illustrative and would be determined through specific computational calculations. The exact values depend on the level of theory and basis set used.
Predictive Modeling of Metabolic Transformations in Research
Predictive modeling of metabolic transformations uses computational algorithms and databases of known metabolic reactions to forecast the metabolic fate of a chemical in a biological system. nih.govacs.org These in silico tools are valuable in early-stage drug discovery and toxicology research to identify potential metabolites, predict metabolic stability, and highlight potential pathways for bioactivation or detoxification. capes.gov.br
For this compound, the primary metabolic transformation is expected to be the hydrolysis of the ester bonds. acs.org Ester hydrolysis is a common metabolic reaction, often catalyzed by carboxylesterases in the liver and other tissues, to release the active hormone, estradiol, and the corresponding carboxylic acids, benzoic acid and acetic acid. acs.org Predictive models, such as rule-based systems (e.g., BioTransformer) or machine learning approaches, can identify the ester groups as likely sites of metabolism. acs.org
Beyond simple hydrolysis, these models can also predict other potential metabolic reactions on the steroid core or the benzoate moiety. For instance, after hydrolysis to estradiol, the model would predict subsequent well-known phase I and phase II metabolic pathways for estradiol, such as hydroxylation at various positions (e.g., C2, C4, C16) by cytochrome P450 enzymes and subsequent conjugation (glucuronidation, sulfation). nih.gov The released benzoic acid would also be predicted to undergo its own metabolic fate, typically conjugation with glycine (B1666218) to form hippuric acid.
Table 3: Predicted Metabolic Transformations for this compound
| Transformation Type | Reaction | Predicted Metabolite(s) | Enzyme Family (Putative) |
| Phase I: Hydrolysis | Cleavage of 17-acetate ester | Estradiol 3-benzoate, Acetic Acid | Carboxylesterases |
| Phase I: Hydrolysis | Cleavage of 3-benzoate ester | Estradiol 17-acetate, Benzoic Acid | Carboxylesterases |
| Phase I: Hydrolysis | Cleavage of both ester groups | Estradiol, Acetic Acid, Benzoic Acid | Carboxylesterases |
| Phase I: Hydroxylation | Addition of -OH to the steroid A-ring (post-hydrolysis) | 2-Hydroxyestradiol, 4-Hydroxyestradiol | Cytochrome P450 (CYPs) |
| Phase II: Conjugation | Conjugation of benzoic acid (post-hydrolysis) | Hippuric Acid | N-Acyltransferase |
| Phase II: Conjugation | Conjugation of estradiol (post-hydrolysis) | Estradiol-3-glucuronide, Estradiol-17-glucuronide | UGTs (UDP-glucuronosyltransferases) |
This table outlines plausible metabolic pathways predicted by in silico models. The actual metabolic profile would need to be confirmed by in vitro and in vivo experimental studies.
Future Directions and Emerging Research Avenues
Development of Advanced Research Tools and Probes for Steroid Investigations
The development of sophisticated research tools is paramount to advancing our understanding of steroid signaling. Estradiol (B170435) 17-acetate 3-benzoate can serve as a foundational molecule for the creation of novel probes. For instance, its structure can be modified to incorporate fluorescent tags, biotin (B1667282) labels, or photo-activatable groups. These modified molecules would allow for the precise tracking of the compound's interaction with cellular components, facilitating studies on receptor trafficking, protein-protein interactions, and the dynamics of estrogen signaling pathways in real-time. Furthermore, the ester linkages at the C3 and C17 positions offer opportunities for the design of cleavable probes, which could be used to isolate and identify proteins that interact with the estradiol backbone within specific cellular compartments.
Integration with Systems Biology and Omics Approaches in Steroid Research
The advent of systems biology and "omics" technologies—such as genomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the global effects of estrogens. Estradiol 17-acetate 3-benzoate can be utilized in these large-scale studies to provide a more controlled and sustained release of estradiol, allowing researchers to observe the temporal changes in gene expression, protein abundance, and metabolic profiles. By applying these omics approaches, researchers can construct comprehensive network models of estrogen action. This will help to identify novel downstream targets of estrogen signaling and to understand how these pathways are perturbed in various physiological and pathological states. For example, a metabolomics study could reveal how the sustained estrogenic activity resulting from the administration of this compound alters cellular metabolism in hormone-responsive tissues.
Role in Understanding Endocrine Modulators in Experimental Systems
Endocrine modulating chemicals (EMCs) are exogenous substances that can interfere with the endocrine system, often by mimicking or blocking the action of endogenous hormones like estradiol. Understanding the mechanisms by which these compounds exert their effects is a critical area of research. This compound can be used as a reference compound in experimental systems designed to screen for and characterize the activity of potential EMCs. By comparing the cellular and molecular responses induced by a suspected EMC to those induced by this compound, researchers can gain insights into the estrogenic or anti-estrogenic properties of the test compound. This is particularly important for assessing the potential health risks associated with exposure to environmental estrogens.
Q & A
Q. What validated analytical methods are recommended for characterizing Estradiol 17-acetate 3-benzoate in pharmaceutical formulations?
Reverse-phase HPLC with sub-2 µm columns and UV detection (210–280 nm) is widely used for purity assessment and impurity profiling. Method validation should include specificity, linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (recovery 98–102%). For structural confirmation, LC-MS/MS with electrospray ionization (ESI+) provides molecular ion peaks at m/z 376.5 [M+H]⁺ and fragmentation patterns consistent with ester cleavage .
Q. What synthetic routes are documented for this compound, and what are their respective yields?
The compound is synthesized via selective esterification:
- Step 1 : 17β-estradiol is acetylated at the 17-position using acetic anhydride/pyridine (yield: 85–90%).
- Step 2 : The 3-hydroxyl group is benzoylated with benzoyl chloride in dichloromethane (yield: 75–80%). Crystallization from ethanol/water mixtures improves purity (>99% by HPLC) .
Q. What crystallographic data are available for this compound?
The crystal structure (monoclinic, space group P2₁) reveals intermolecular hydrogen bonding between the 3-benzoyl carbonyl and adjacent hydroxyl groups, contributing to its stability. Melting points range from 191–198°C, with density 1.185 g/cm³. These properties influence its solubility in lipid-based sustained-release formulations .
Q. What occupational exposure limits and containment protocols are mandated for handling this compound?
- PPE : Impervious gloves (EN374-certified), safety goggles, and lab coats.
- Ventilation : ≥6 air changes/hour with fume hoods for powder handling.
- Waste disposal : Incinerate at >1,000°C to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicological profiles across regulatory frameworks?
The compound is classified as a suspected carcinogen (EU CLP) but exempt from California Proposition 65. To address contradictions:
- Conduct in vitro Ames tests and micronucleus assays to assess mutagenicity.
- Perform in vivo rodent studies (OECD 451) with dose ranges 0.1–100 mg/kg/day.
- Cross-reference with endocrine disruption assays (e.g., OECD 440) .
Q. What strategies minimize interference from matrix effects during LC-MS quantification in biological samples?
- Sample preparation : Solid-phase extraction (C18 cartridges) with deuterated internal standards (e.g., Estradiol-d3).
- Chromatography : Use 5 cm narrow-bore columns packed with sub-2 µm particles to reduce ion suppression.
- Calibration : Matrix-matched standards in pooled plasma/urine to account for recovery variability .
Q. How do esterification positions (3 vs. 17) affect pharmacokinetics in sustained-release formulations?
- 3-Benzoylation : Increases lipophilicity (logP 5.12), prolonging half-life to 7–10 days via slow esterase hydrolysis.
- 17-Acetylation : Reduces receptor binding affinity (ERα: 24% vs. estradiol) but enhances metabolic stability in hepatic microsomes. Dual esterification (3-benzoate + 17-acetate) achieves zero-order release kinetics in implants .
Q. What computational models predict the environmental persistence of metabolites?
Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
